Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science . This particular compound is known for its potential therapeutic properties and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. One common method is the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-amino-5-phenylthiophene-3-carboxylate
- Ethyl 2-amino-5-chloro-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate is unique due to the presence of both chloro and phenyl groups, which enhance its reactivity and potential therapeutic properties. The chloro group increases its electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its stability and biological activity .
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)10-9(11(14)18-12(10)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |
InChI Key |
BPZXFXBWHMEMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)N |
Origin of Product |
United States |
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